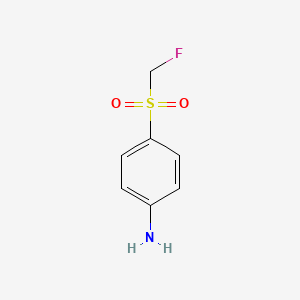

4-(Fluoromethylsulfonyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Fluoromethylsulfonyl)aniline” is an organic compound. It is an aniline derivative . It is used as a precursor to various potential and real applications .

Synthesis Analysis

The synthesis of aniline derivatives has been reported in several studies. For instance, a method that allows the trifluoromethylarylation of alkenes using anilines has been described . Another study reported the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride .

Molecular Structure Analysis

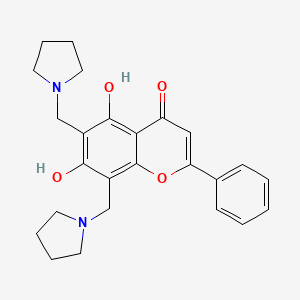

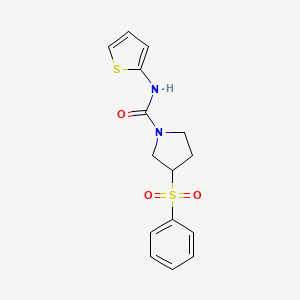

The molecular structure of “this compound” is CF3SO2C6H4NH2 . Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out .

Chemical Reactions Analysis

The chemical reactions involving aniline derivatives have been explored in several studies. For instance, the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been reported .

Physical and Chemical Properties Analysis

科学的研究の応用

1. Electropolymerization and Sulfonation

A study by Şahin, Pekmez, and Yildiz (2002) explored the in situ sulfonation reaction of aniline in water and water–acetonitrile mixture by altering both aniline and fluorosulfonic acid (FSO3H) concentrations. They discovered that increasing the volume of acetonitrile in the mixture enhanced the conductivity values of the film and reduced the solubility of the polymer. This research provides insights into the electropolymerization and sulfonation processes involving aniline derivatives like 4-(Fluoromethylsulfonyl)aniline (Şahin, Pekmez, & Yildiz, 2002).

2. Synthesis of Sulfonated Polyaniline

Royappa et al. (2001) synthesized a new form of sulfonated polyaniline (SPAn) by polymerizing the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid in aqueous ammonium persulfate solution. This polymer is notable for its solubility in aqueous base and polar solvents and demonstrates unique electrochemical and conductive properties, which could be relevant for applications involving this compound (Royappa et al., 2001).

Safety and Hazards

将来の方向性

The sulfonylaniline motif, which includes “4-(Fluoromethylsulfonyl)aniline”, plays an important role in pharmaceutical sciences . The development of versatile, efficient, and atom economic routes toward diverse sulfonylated anilines is highly important for both organic synthesis and pharmaceutic sciences .

作用機序

Target of Action

4-(Fluoromethylsulfonyl)aniline is a derivative of aniline . Aniline and its derivatives are known to primarily target erythrocytes, leading to the formation of methemoglobin . .

Mode of Action

Aniline derivatives are known to undergo metabolic activation, primarily through n-hydroxylation . This process is likely to be involved in the interaction of this compound with its targets.

Biochemical Pathways

Aniline and its derivatives are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium complexes .

Pharmacokinetics

Aniline and its derivatives are known to exhibit rapid elimination rates, with the primary acetylated metabolites being extensively formed . These properties are likely to impact the bioavailability of this compound.

Result of Action

Aniline and its derivatives are known to cause methemoglobin formation, which can lead to methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which aniline and its derivatives are involved, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound may be influenced by the chemical environment.

特性

IUPAC Name |

4-(fluoromethylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDOIGNCXLLTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

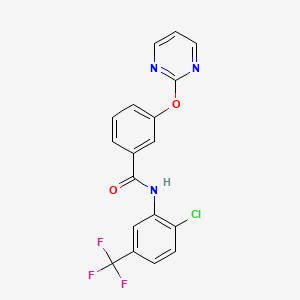

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

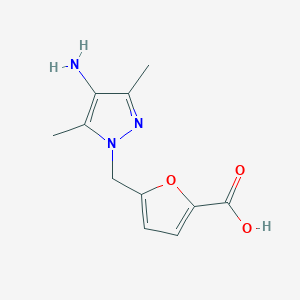

![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)

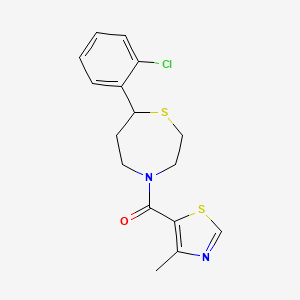

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)